molecular formula C9H10O3 B1265540 (4-Methylphenoxy)acetic acid CAS No. 940-64-7

(4-Methylphenoxy)acetic acid

Cat. No.: B1265540
CAS No.: 940-64-7
M. Wt: 166.17 g/mol
InChI Key: SFTDDFBJWUWKMN-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)acetic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of phenoxyacetic acid, where a methyl group is attached to the phenyl ring at the para position. This compound is known for its applications in various chemical synthesis studies and has a molecular weight of 166.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of p-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of p-cresol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methylphenoxy)acetic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-Methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, influencing their activity and modulating metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Phenoxyacetic acid
  • 2-Methylphenoxyacetic acid
  • 4-Chlorophenoxyacetic acid

Comparison: (4-Methylphenoxy)acetic acid is unique due to the presence of the methyl group at the para position, which influences its chemical reactivity and physical properties. Compared to phenoxyacetic acid, the methyl group enhances its hydrophobicity and can affect its interaction with biological targets. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications .

Biological Activity

(4-Methylphenoxy)acetic acid, also known as MCPA, is a compound belonging to the phenoxyacetic acid family, primarily recognized for its application as a herbicide. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

  • Chemical Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Melting Point : 155-157 °C
  • Solubility : Slightly soluble in acetonitrile and DMSO

This compound functions as a synthetic auxin, mimicking natural plant growth hormones. Its primary mechanism involves:

  • Selective Herbicidal Action : It targets broadleaf weeds by disrupting normal growth patterns, leading to uncontrolled cell division and eventual plant death. This is achieved through interference with hormonal signaling pathways that regulate plant growth .

Toxicological Profile

The biological activity of this compound extends beyond its herbicidal properties, as evidenced by various studies examining its toxicity in both humans and animals.

Acute Toxicity

Acute exposure to MCPA can result in significant health issues. A notable case involved a 76-year-old woman who ingested 100 mL of MCPA herbicide, leading to unconsciousness and respiratory failure. The study indicated that the surfactant in the formulation was primarily responsible for the observed toxic symptoms rather than MCPA itself .

Chronic Effects

Chronic exposure has been linked to liver damage and other organ dysfunctions. A study reported a farmer who experienced heterogeneous liver damage after prolonged exposure to MCPA, highlighting its potential hepatotoxic effects. The patient recovered after treatment with corticosteroids and supportive care .

Case Studies

  • Case of Acute Poisoning :
    • Patient : 76-year-old woman
    • Symptoms : Unconsciousness, shock, respiratory failure
    • Outcome : Recovery attributed to the removal of the surfactant rather than MCPA itself .
  • Chronic Exposure Case :
    • Subject : Male farmer exposed for six months
    • Symptoms : Liver dysfunction with obstructive patterns
    • Treatment : Methylprednisolone and ursodeoxycholic acid; gradual recovery noted over three weeks .

Comparative Toxicity Data

The following table summarizes the toxicological findings related to this compound across different studies:

Study ReferenceSubjectExposure DurationMain Findings
HumanAcuteUnconsciousness and respiratory failure due to surfactant toxicity
HumanChronicLiver damage with recovery after corticosteroid treatment
AnimalsVariesHepatotoxicity observed in dogs; inter-species sensitivity noted

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (4-Methylphenoxy)acetic acid relevant to experimental design?

this compound (CAS 940-64-7) has a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . Key properties include:

  • Melting Point : 140–142°C .
  • Structure : The compound features a methylphenoxy group linked to an acetic acid moiety, with the IUPAC name 2-(4-methylphenoxy)acetic acid .
  • Stability : Stable under recommended storage conditions (dry, cool environment) but incompatible with strong acids/alkalis and oxidizing agents .
PropertyValueSource
CAS Number940-64-7
Molecular FormulaC₉H₁₀O₃
Melting Point140–142°C
InChI KeyNot explicitly reported-

Methodological Insight : Prioritize differential scanning calorimetry (DSC) for purity assessment and thermogravimetric analysis (TGA) to evaluate thermal stability during pre-experimental characterization .

Q. What synthetic routes are available for this compound?

Common synthetic strategies involve:

  • Nucleophilic Substitution : Reacting 4-methylphenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to form the ether linkage .
  • Purification : Recrystallization using ethanol/water mixtures improves yield and purity .

Critical Step : Monitor pH during substitution to avoid hydrolysis of the chloroacetic acid intermediate. Excess phenol (1.2–1.5 equivalents) ensures complete reaction .

Q. How should researchers handle this compound safely in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for weighing and handling .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous organic waste .

Note : No acute toxicity data are available; assume moderate hazard and adhere to ALARA principles .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v, 0.1% formic acid) and detection at 254 nm .
  • LC-MS/MS : For trace analysis, employ electrospray ionization (ESI) in negative ion mode with m/z 165 → 121 transition .

Validation Tip : Include spike-and-recovery experiments (70–120% recovery range) to validate method accuracy in complex matrices like plasma or plant extracts .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

  • Purity Variability : Impurities (e.g., unreacted phenol) may confound bioactivity assays. Use preparative HPLC (>98% purity) for consistent results .
  • Environmental Factors : Bioactivity is pH-dependent; buffer systems (e.g., PBS at pH 7.4) standardize assay conditions .

Case Study : A 2024 study resolved conflicting cytotoxicity results by confirming compound stability in cell culture media via LC-MS .

Q. What mechanistic studies are feasible to elucidate the compound’s interaction with enzymes?

  • Docking Simulations : Use AutoDock Vina to model binding to target enzymes (e.g., cyclooxygenase-2) .
  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Data Interpretation : Correlate computational docking scores (ΔG binding) with experimental IC₅₀ to validate mechanistic hypotheses .

Q. What advanced analytical techniques are recommended for characterizing trace impurities?

  • GC-MS : Identify volatile by-products (e.g., residual chloroacetic acid) using a DB-5MS column and electron ionization .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) detect structural isomers or degradation products .

Example : A 2021 study identified a 2% impurity of 4-methylphenol in commercial batches using 2D COSY NMR .

Q. How does environmental pH influence the stability and reactivity of this compound?

  • Acidic Conditions (pH < 3) : Risk of esterification or decarboxylation. Monitor via FT-IR for CO₂ release .
  • Alkaline Conditions (pH > 10) : Hydrolysis of the acetic acid group occurs, forming 4-methylphenolate ion. Stabilize with buffered solutions (pH 6–8) .

Experimental Design : Conduct accelerated stability studies (40°C/75% RH) over 30 days to model long-term storage impacts .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Approach : Synthesize methyl or ethyl esters for improved bioavailability, followed by enzymatic hydrolysis in vivo .

Validation : Measure logP (octanol/water) to predict partitioning behavior. Reported logP for the parent compound is ~1.5 .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, molar ratios) via response surface methodology (RSM) .

Case Study : A 2023 study achieved 95% reproducibility by controlling reaction temperature (±2°C) and stirring rate (500 rpm) .

Properties

IUPAC Name

2-(4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTDDFBJWUWKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240193
Record name (4-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R1295 is an integrin antagonist. As leukocyte integrins are key molecules in immune-mediated and inflammatory processes, R1295 may treat human inflammatory diseases such as rheumatoid arthritis.
Record name R1295
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CAS No.

940-64-7
Record name (4-Methylphenoxy)acetic acid
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Record name p-Methylphenoxyacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 940-64-7
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Record name (4-Methylphenoxy)acetic acid
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Record name (4-methylphenoxy)acetic acid
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Record name P-METHYLPHENOXYACETIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(p-tolyloxy)acetate (200 mg, 1 mmol) in EtOH (10 ml) was added 10% NaOH solution (10 ml) at 26° C. The mixture was stirred for 30 min, concentrated then water (20 mL) added to it before washing with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with EA (2×20 ml). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
200 mg
Type
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Reaction Step One
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10 mL
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10 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium hydride (0.86 g of 60% NaH in oil=0.516 g, 21.5 mmol) in oil dispersion was washed twice with 10 ml of hexane. THF was added (5 ml) and the mixture was cooled to -15° C. A solution of p-methylphenol (1.95 g, 18 mmol) in THF was then added, and the mixture was warmed to 25° C. for 1 hour. The THF was removed by distillation under vacuum and a solution of sodium chloroacetate (2.5 g, 22 mmol) in DMSO (50 ml) was added. The mixture was stirred at room temperature for 20 hours, then diluted with 300 ml. of water. The mixture was extracted twice with 50 ml. of hexane. The aqueous phase was acidified with 4N hydrochloric acid and the product was extracted twice with 100 ml. of ethyl acetate. The combined ethyl acetate layers were washed twice with 100 ml. water, dried over MgSO4, filtered, and the solvent was removed by distillation under reduced pressure to give 2.9 g of product as a white solid. Yield of product=97.6%.
Quantity
0.86 g
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reactant
Reaction Step One
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10 mL
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1.95 g
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reactant
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2.5 g
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50 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methylphenoxy)acetic acid
(4-Methylphenoxy)acetic acid
(4-Methylphenoxy)acetic acid
(4-Methylphenoxy)acetic acid
(4-Methylphenoxy)acetic acid
(4-Methylphenoxy)acetic acid

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